![molecular formula C8H7NOS B1281406 4-Methylbenzo[d]thiazol-2(3H)-one CAS No. 73443-84-2](/img/structure/B1281406.png)
4-Methylbenzo[d]thiazol-2(3H)-one
Overview
Description
“4-Methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula C8H12N2S . It’s a derivative of benzothiazole, a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “4-Methylbenzo[d]thiazol-2(3H)-one” consists of a benzene ring fused to a thiazole ring with a methyl group attached to the 4th carbon of the benzothiazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methylbenzo[d]thiazol-2(3H)-one” include a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .
Scientific Research Applications
Antimicrobial Activity
Benzothiazoles, including derivatives like “4-Methylbenzo[d]thiazol-2(3H)-one”, are often explored for their antimicrobial properties. They can be designed and synthesized with various moieties to enhance their effectiveness against microbes. Studies typically involve evaluating the compounds’ ability to inhibit microbial growth and determining their mode of action through structural analysis techniques such as NMR and IR spectroscopy .
Antitumor Activity
Similar to their antimicrobial applications, benzothiazole derivatives are also investigated for their potential antitumor effects. Novel compounds are synthesized and assessed against different human cancer cell lines using assays like the MTT assay to measure their cytotoxicity and ability to inhibit cell proliferation .
Biological Evaluation
The biological assessment of benzothiazole derivatives can include evaluating their effects on cell migration, apoptosis (programmed cell death), and cell cycle arrest in various cancer cell lines. This helps in understanding the compound’s capability to act as a potential therapeutic agent .
Synthesis of Heterocycles
Benzothiazoles are used as key intermediates in the synthesis of various heterocyclic compounds. These heterocycles often exhibit unique biological activities, making them valuable in the development of new pharmaceuticals .
Future Directions
properties
IUPAC Name |
4-methyl-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIYZXCYLAJOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509447 | |
Record name | 4-Methyl-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzo[d]thiazol-2(3H)-one | |
CAS RN |
73443-84-2 | |
Record name | 4-Methyl-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzo[d]thiazol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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